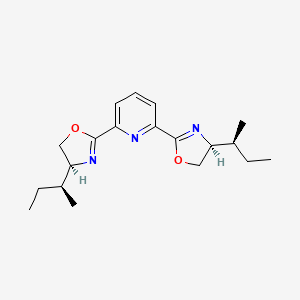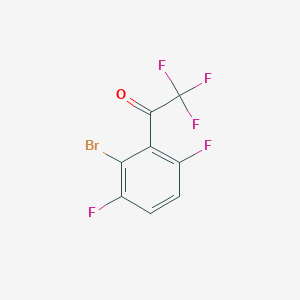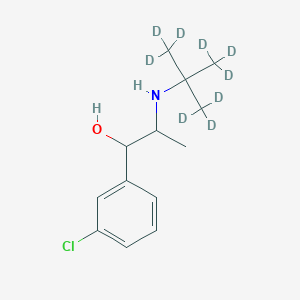
1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, EC number, and synonyms .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
"1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" serves as a precursor in the synthesis of complex fluoroorganic compounds. For instance, it has been utilized in the formation of polyhalogenoallenes, which are key intermediates in the production of perfluorinated compounds. The dehydrohalogenation of 2H,2H-3-chloro-octafluoro-1-iodopentane, a related compound, leads to perfluoropenta-1,2-diene, which dimerizes to form various perfluorinated cyclobutanes and other structures under different conditions (Banks, Braithwaite, Haszeldine, & Taylor, 1968).
Catalytic Applications
In catalysis, "1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" derivatives have been investigated for their ability to act as catalysts or catalyst precursors in dehydrohalogenation reactions. This includes the transformation of alkyl halides to alkenes, showcasing the potential of fluoroalkyl-iodides in facilitating environmentally friendly synthesis processes (Kamiguchi et al., 2003).
Material Science and Polymer Chemistry
"1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" and its derivatives are critical in the development of fluorochemicals for material science applications. The synthesis of fluorinated glycidyl ethers from octafluoro pentanol derivatives, which can be further used to produce special polyurethane prepolymers, is a notable example. These materials exhibit unique properties such as resistance to solvents, oils, and atmospheric gases, making them suitable for advanced coatings and other specialized applications (Shi, 1999).
Analytical Chemistry
In analytical chemistry, "1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" derivatives have been used to study reaction mechanisms and as reagents in the development of new analytical methods. For example, the study of ionization/dissociation processes in alkyl iodides induced by strong picosecond laser beams provides insights into the behavior of fluoroalkyl compounds under high-energy conditions (Siozos et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1,2,2,5,5,5-octafluoro-4-iodopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLCHUYCGAPWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F8I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672904 |
Source


|
| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |
CAS RN |
1209623-58-4 |
Source


|
| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

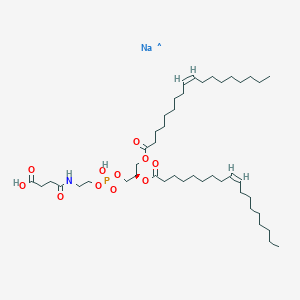
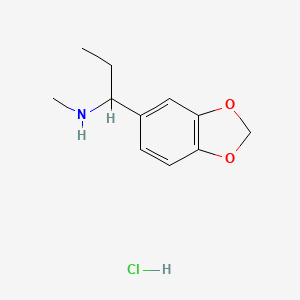
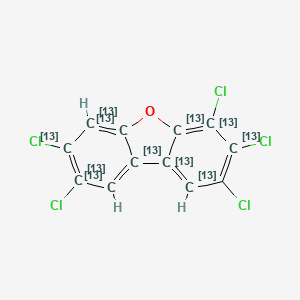
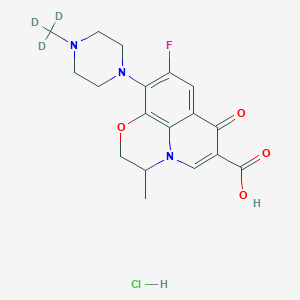

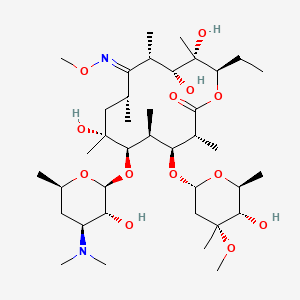
![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
